N-[(3-azidofuran-2-yl)methylidene]hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3-azidofuran-2-yl)methylidene]hydroxylamine is an organic compound characterized by the presence of an azide group attached to a furan ring, which is further linked to a hydroxylamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-[(3-azidofuran-2-yl)methylidene]hydroxylamine typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Azide Group: The azide group is introduced via nucleophilic substitution reactions, where a suitable leaving group on the furan ring is replaced by an azide ion.
Formation of the Hydroxylamine Moiety: The final step involves the condensation of the azidofuran derivative with hydroxylamine under controlled conditions to form the desired compound.
Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general principles of organic synthesis, such as batch or continuous flow processes, can be applied. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the azide group may be converted to other functional groups such as nitro or amine groups.
Reduction: Reduction of the azide group can lead to the formation of amines, which can further participate in various organic transformations.
Substitution: The azide group can be replaced by other nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, thiols, and other nucleophiles.
Major Products:
Oxidation Products: Nitro derivatives, amine derivatives.
Reduction Products: Primary amines.
Substitution Products: Various substituted furan derivatives.
Wissenschaftliche Forschungsanwendungen
N-[(3-azidofuran-2-yl)methylidene]hydroxylamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmacologically active compounds.
Industry: Utilized in the development of novel materials and polymers with specific properties.
Wirkmechanismus
The mechanism of action of N-[(3-azidofuran-2-yl)methylidene]hydroxylamine involves the reactivity of the azide group, which can participate in click chemistry reactions, such as the Huisgen cycloaddition. This reactivity allows for the formation of stable triazole linkages, which are useful in various chemical and biological applications. The molecular targets and pathways involved depend on the specific context in which the compound is used, such as in drug development or material science.
Vergleich Mit ähnlichen Verbindungen
- N-[(3-azidothiophen-2-yl)methylidene]hydroxylamine
- N-[(3-azidopyridin-2-yl)methylidene]hydroxylamine
- N-[(3-azidobenzylidene]hydroxylamine
Comparison: N-[(3-azidofuran-2-yl)methylidene]hydroxylamine is unique due to the presence of the furan ring, which imparts specific electronic and steric properties. Compared to its thiophene, pyridine, and benzene analogs, the furan derivative may exhibit different reactivity and stability profiles, making it suitable for distinct applications in synthesis and material science.
Eigenschaften
Molekularformel |
C5H4N4O2 |
---|---|
Molekulargewicht |
152.11 g/mol |
IUPAC-Name |
N-[(3-azidofuran-2-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C5H4N4O2/c6-9-8-4-1-2-11-5(4)3-7-10/h1-3,10H |
InChI-Schlüssel |
AZNGIWJCLFPXNZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC(=C1N=[N+]=[N-])C=NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.